Cholesteryl heptanoate
Overview
Description
Synthesis Analysis
Cholesteryl heptanoate is synthesized through the esterification of cholesterol with heptanoic acid. The synthesis process involves the reaction of cholesterol with heptanoic acid in the presence of a catalyst or by employing condensation reactions, which are commonly used for ester synthesis in organic chemistry. Although specific studies on the synthesis of cholesteryl heptanoate are not detailed here, the general approach to synthesizing cholesteryl esters provides a foundation for understanding its production.
Molecular Structure Analysis
The molecular structure of cholesteryl heptanoate consists of a cholesteryl moiety and a heptanoate unit. The cholesteryl part contains a complex ring structure characteristic of sterols, which includes three six-membered rings and one five-membered ring, exhibiting chair and twisted-boat conformations. The heptanoate chain, being a seven-carbon fatty acid, attaches to the cholesterol molecule via an ester linkage. This molecular arrangement influences the compound's physical and chemical properties, making it suitable for forming liquid crystalline phases (Akduran, Karakurt, & Hökelek, 2021).
Chemical Reactions and Properties
Cholesteryl heptanoate undergoes typical chemical reactions associated with esters, including hydrolysis, transesterification, and reactions at the cholesterol ring. Its chemical properties are influenced by the ester linkage and the cholesterol backbone, which is prone to oxidation and radical formation. Studies on cholesteryl heptanoate, like those involving radiation damage centers, provide insights into its stability and reactivity under various conditions, including gamma irradiation, which affects its magnetic properties (Sayin et al., 2013).
Physical Properties Analysis
The physical properties of cholesteryl heptanoate, such as its phase behavior, melting point, and optical characteristics, are significantly impacted by its molecular structure. Cholesteryl esters can exist in crystalline, liquid crystalline, and liquid states, depending on the temperature and environmental conditions. The presence of the heptanoate chain affects the compound's phase transitions, enabling the formation of liquid crystalline phases that are important for biological and technological applications. Studies on related cholesteryl esters highlight the role of the fatty acid chain length and unsaturation in determining the material's physical state and behavior (Ginsburg, Atkinson, & Small, 1986).
Scientific Research Applications
Radiation Damage Centers in Cholesteryl Heptanoate :
- Investigated the magnetic properties of cholesteryl heptanoate (C34H58O2) crystals exposed to gamma irradiation.
- Found that irradiation produces radicals in the material, which could be significant for understanding radiation damage in biological systems and materials technology (U. Sayin et al., 2013).
Crystal Structure and Analysis :
- Explored the crystal structure of cholesteryl heptanoate.
- The study contributes to the understanding of the molecular organization of cholesteryl esters, which is important for biological and technological applications (N. Akduran et al., 2021).
Monolayers and 3D Films at the Air-Water Interface :
- Systematic investigation of the phases of cholesteryl derivatives at the air-water interface.
- Found that cholesteryl heptanoate forms 3D crystallites, relevant for applications in material science and biophysics (P. Viswanath & K. A. Suresh, 2004).
Thermotropic Liquid Crystalline Properties :
- Investigated cholesteryl derivatives' behavior as thermotropic liquid crystals.
- Such studies are crucial for the development of liquid crystalline materials used in displays and sensors (Jeong Seung-Yong & Ma Yung-Dae, 2006).
Molecular Organization and Motions in Crystalline and Liquid Crystalline Phases :
- Studied cholesteryl esters' phases using NMR.
- The insights from this study contribute to understanding the behavior of these compounds in biological systems and in the design of advanced materials (W. Guo & J. Hamilton, 1993).
Future Directions
The future directions of Cholesteryl heptanoate research are likely to focus on its role in cholesterol transport and metabolism. Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDMNPRHKRGKB-DYQRUOQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922625 | |
Record name | Cholest-5-en-3-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl heptanoate | |
CAS RN |
1182-07-6 | |
Record name | Cholesteryl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3-beta-yl heptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-beta-yl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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